2,2-双(溴甲基)-1,3-二氧戊环

描述

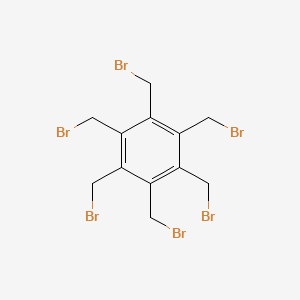

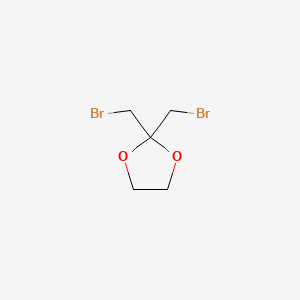

“2,2-Bis(bromomethyl)-1,3-dioxolane” is an organobromine compound . It is an important compound used as a reactive component in fire retardant polyesters and polyurethanes .

Synthesis Analysis

The synthesis of “2,2-Bis(bromomethyl)-1,3-dioxolane” has been studied in the context of fine organic synthesis . It has been used in the preparation of mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring . It was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(bromomethyl)-1,3-dioxolane” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

The oxidative debromination of “2,2-Bis(bromomethyl)-1,3-dioxolane”, a widely used brominated flame retardant, and the corresponding formation of brominated by-products by the UV/persulfate process has been investigated .

Physical And Chemical Properties Analysis

“2,2-Bis(bromomethyl)-1,3-dioxolane” exists at room temperature as a white solid material with a mild musty odor . It is soluble in water and benzene, very soluble in acetone, isopropanol, and methanol, and slightly soluble in carbon tetrachloride and xylenes .

科学研究应用

杂环化合物的合成

2,2-双(溴甲基)-1,3-二氧戊环用于合成复杂的杂环结构。例如,它参与了 1,3-二氧戊环衍生物的形成,这对于制备具有间隔端特定官能团的交联聚缩氧戊环树脂至关重要,从而增强了它们在材料科学中的性能和应用 (Motoi 等人,1988 年)。

催化和有机转化

该化合物在催化过程和有机转化中发挥作用。例如,它用于铃木-宫浦交叉偶联反应,促进二氧戊环乙基部分引入到各种芳基和杂芳基卤化物上,这对于合成复杂的有机分子非常重要 (Fleury‐Brégeot 等人,2013 年)。

先进材料合成

在材料科学领域,2,2-双(溴甲基)-1,3-二氧戊环用于合成先进材料。例如,它参与了通过硫醇-烯化学合成二茂铁和含硅大环和线性低聚物,从而产生具有独特氧化还原性能和在电子和传感领域具有潜在应用的材料 (Bruña 等人,2015 年)。

纳米颗粒形成

该化合物还可用于形成具有增强发射性能的纳米颗粒。例如,它已被用于合成杂双功能聚芴,该聚合物在水中形成稳定的纳米颗粒,表现出高荧光量子产率。这与生物成像和光子器件中的应用尤为相关 (Fischer 等人,2013 年)。

配位化学

在配位化学中,2,2-双(溴甲基)-1,3-二氧戊环衍生的配体用于合成具有有趣氧化还原活性和磁性的双核配合物,这些配合物因其在磁性材料和分子电子学中的潜在应用而受到研究 (Alley 等人,2013 年)。

安全和危害

未来方向

作用机制

Target of Action

It is known that this compound is used as a flame retardant in the manufacture of polymers, plastic products, and chemicals .

Result of Action

Some studies suggest that it may have carcinogenic properties . More research is needed to fully understand the potential health effects of this compound.

Action Environment

The efficacy and stability of 2,2-Bis(bromomethyl)-1,3-dioxolane as a flame retardant are influenced by various environmental factors. These may include the temperature at which it is used, the presence of other chemicals, and the specific material it is applied to. It is designed to be stable under normal conditions but to release bromine atoms when heated, thereby inhibiting combustion .

属性

IUPAC Name |

2,2-bis(bromomethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPJSMIEGALASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312105 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20599-01-3 | |

| Record name | 2,3-DIOXOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)